Cas no 2680880-37-7 (4-(Methoxymethyl)thiophen-2-amine)

4-(Methoxymethyl)thiophen-2-amine 化学的及び物理的性質
名前と識別子
-
- 2680880-37-7
- 4-(methoxymethyl)thiophen-2-amine
- EN300-28270645
- 4-(Methoxymethyl)thiophen-2-amine
-
- インチ: 1S/C6H9NOS/c1-8-3-5-2-6(7)9-4-5/h2,4H,3,7H2,1H3
- InChIKey: SLONHWRRLNQPQJ-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC(=C1)COC)N
計算された属性
- せいみつぶんしりょう: 143.04048508g/mol
- どういたいしつりょう: 143.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 89.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
4-(Methoxymethyl)thiophen-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28270645-10g |
4-(methoxymethyl)thiophen-2-amine |
2680880-37-7 | 10g |
$2331.0 | 2023-09-09 | ||
Enamine | EN300-28270645-0.05g |
4-(methoxymethyl)thiophen-2-amine |
2680880-37-7 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28270645-1.0g |
4-(methoxymethyl)thiophen-2-amine |
2680880-37-7 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28270645-0.5g |
4-(methoxymethyl)thiophen-2-amine |
2680880-37-7 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28270645-0.25g |
4-(methoxymethyl)thiophen-2-amine |
2680880-37-7 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28270645-2.5g |
4-(methoxymethyl)thiophen-2-amine |
2680880-37-7 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28270645-10.0g |
4-(methoxymethyl)thiophen-2-amine |
2680880-37-7 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28270645-1g |
4-(methoxymethyl)thiophen-2-amine |
2680880-37-7 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28270645-5g |
4-(methoxymethyl)thiophen-2-amine |
2680880-37-7 | 5g |
$1572.0 | 2023-09-09 | ||
Enamine | EN300-28270645-0.1g |
4-(methoxymethyl)thiophen-2-amine |
2680880-37-7 | 95.0% | 0.1g |
$476.0 | 2025-03-19 |
4-(Methoxymethyl)thiophen-2-amine 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
4-(Methoxymethyl)thiophen-2-amineに関する追加情報
Introduction to 4-(Methoxymethyl)thiophen-2-amine (CAS No. 2680880-37-7)
4-(Methoxymethyl)thiophen-2-amine, with the CAS number 2680880-37-7, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and materials science. This compound belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing a sulfur atom. The presence of the methoxymethyl group and the amino functionality imparts unique chemical and biological properties, making it a valuable intermediate in various synthetic pathways.
The chemical structure of 4-(Methoxymethyl)thiophen-2-amine consists of a thiophene ring with a methoxymethyl substituent at the 4-position and an amino group at the 2-position. The methoxymethyl group enhances the solubility and stability of the compound, while the amino group provides reactivity and functional versatility. These features make it an attractive candidate for the synthesis of more complex molecules, particularly in drug discovery and development.
Recent studies have explored the potential of 4-(Methoxymethyl)thiophen-2-amine as a building block for novel pharmaceuticals. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound and their evaluation as potential inhibitors of specific enzymes involved in neurodegenerative diseases. The results indicated that certain derivatives exhibited promising inhibitory activity, suggesting their potential as lead compounds for further development.
In addition to its pharmaceutical applications, 4-(Methoxymethyl)thiophen-2-amine has also shown promise in materials science. A 2022 study in Advanced Materials highlighted its use as a precursor for the synthesis of conductive polymers and organic semiconductors. The unique electronic properties of thiophenes make them ideal for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The methoxymethyl group in 4-(Methoxymethyl)thiophen-2-amine enhances its processability and film-forming properties, making it a valuable material for these applications.
The synthesis of 4-(Methoxymethyl)thiophen-2-amine typically involves multistep reactions, including the formation of the thiophene ring, introduction of the methoxymethyl group, and subsequent functionalization to introduce the amino group. Various synthetic routes have been reported, each with its own advantages and limitations. For example, one common approach involves the reaction of 4-bromothiophene with methyl glycolate followed by reduction and subsequent amidation to form the final product. Recent advancements in catalytic methods have also led to more efficient and environmentally friendly synthetic protocols.
The safety and handling of 4-(Methoxymethyl)thiophen-2-amine are important considerations for researchers working with this compound. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and storing the compound in tightly sealed containers away from incompatible materials.
In conclusion, 4-(Methoxymethyl)thiophen-2-amine (CAS No. 2680880-37-7) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and functional groups make it an attractive intermediate for synthesizing more complex molecules with diverse applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific research.
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